N,N-Dimethylhydroxylamine

ESR Spectroscopy Free Radical Chemistry Biological Oxidation

N,N-Dimethylhydroxylamine (CAS 5725-96-2), supplied as the stable hydrochloride salt, is a unique gem-dimethyl-substituted α-nucleophile whose reactivity cannot be replicated by unsubstituted or N,O-disubstituted hydroxylamine analogs. Substituting it risks synthetic failure, altered pathways, or complete reagent incompatibility. Key differentiators: (1) preferred salt-free reductant for co-reduction of Pu(IV)/Np(VI) in advanced PUREX processes, with superior reduction kinetics and thermal stability in nitric acid over alternatives like hydroxylamine nitrate; (2) organocatalyst that significantly accelerates Morita-Baylis-Hillman reactions by lowering the aldol-step activation energy; (3) generates a stable nitroxide radical with >1-hour lifetime for direct ESR spin-trapping studies. Choose this reagent for mission-critical synthetic and radiochemical processes.

Molecular Formula C2H7NO
Molecular Weight 61.08 g/mol
CAS No. 5725-96-2
Cat. No. B1214378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylhydroxylamine
CAS5725-96-2
SynonymsN,N-dimethylhydroxylamine
N,N-dimethylhydroxylamine hydrochloride
Molecular FormulaC2H7NO
Molecular Weight61.08 g/mol
Structural Identifiers
SMILESCN(C)O
InChIInChI=1S/C2H7NO/c1-3(2)4/h4H,1-2H3
InChIKeyVMESOKCXSYNAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylhydroxylamine (CAS 5725-96-2): Procurement and Selection Guide for Specialized Organic Synthesis


N,N-Dimethylhydroxylamine (CAS 5725-96-2), a disubstituted hydroxylamine, is a versatile reagent and catalyst in organic chemistry, distinguished from its structural analogs by its unique electronic properties conferred by the geminal dimethyl substitution on the nitrogen atom. This compound is a potent α-nucleophile [1] and serves as a critical reagent in specialized applications, including actinide separation processes [2] and as an organocatalyst in Morita-Baylis-Hillman reactions [3]. It is commercially supplied primarily as its stable hydrochloride salt due to the lability of the free amine .

Risks of Substituting N,N-Dimethylhydroxylamine with Generic Hydroxylamine Analogs


Substituting N,N-dimethylhydroxylamine with other hydroxylamines or generic nucleophiles is not a straightforward technical equivalence. Simple substitutions can lead to dramatically different reaction outcomes, including altered reaction pathways, unexpected product profiles, or complete reagent incompatibility. The specific N,N-disubstitution pattern on the nitrogen atom governs its reactivity, stability, and mechanistic behavior. For instance, the α-effect that enhances nucleophilicity [1] or the stability of intermediate radicals [2] is a direct consequence of this structure and is not transferable to unsubstituted or N,O-disubstituted analogs. Therefore, a change in reagent must be justified by rigorous comparative data, as outlined in the evidence guide below, to mitigate the risk of synthetic failure or compromised process efficiency.

Quantitative Performance Differentiation of N,N-Dimethylhydroxylamine Against Comparators


Superior Stability of Nitroxide Radical Intermediate Compared to Mono-Substituted and Unsubstituted Analogs

In an ESR spectroscopy study of oxyhemoglobin-mediated oxidation, the nitroxide radical derived from N,N-dimethylhydroxylamine exhibits significantly enhanced stability compared to the radical from N-methylhydroxylamine, which degrades rapidly and requires a flow system for detection, and the unsubstituted hydroxylamine radical (NH₂O•), which is less stable [1].

ESR Spectroscopy Free Radical Chemistry Biological Oxidation

Markedly Enhanced Nucleophilic Reactivity via the α-Effect Compared to Aryl Anions

As a neutral α-nucleophile in water, N,N-dimethylhydroxylamine demonstrates a dramatic rate enhancement in the decomposition of 4-nitrophenyl diethylphosphonate. Its reaction rate is approximately 102 times greater than that of aryl anions possessing comparable basicity [1].

Nucleophilic Catalysis Kinetics Phosphonate Hydrolysis

Unique Hematotoxicological Profile Compared to Single N-Substituted and O-Substituted Hydroxylamines

In vitro hematotoxicity studies on human erythrocytes reveal that N,N-dimethylhydroxylamine (NDMH) induces a distinct and mixed reactivity pattern not observed with N-methylhydroxylamine (NMH) or O-methylhydroxylamine (OMH). NDMH caused severe methemoglobin formation (an O-derivative trait) while also inhibiting G6PDH (an N-derivative trait), but unlike NMH, it did not inhibit glutathione reductase (GR) [1].

Hematotoxicity Enzyme Inhibition Safety Pharmacology

Enhanced Thermal Stability in Nitric Acid for Actinide Separations Compared to Hydroxylamine Nitrate (HAN)

Microcalorimetric studies on the thermal stability of N,N-dimethylhydroxylamine (DMHAN) in nitric acid solutions, a critical parameter for nuclear fuel reprocessing (PUREX/APOR), demonstrate superior stability compared to hydroxylamine nitrate (HAN) under identical conditions [1].

Nuclear Fuel Reprocessing Actinide Separation Redox Chemistry

High-Value Application Scenarios for N,N-Dimethylhydroxylamine Based on Differential Evidence


Specialized Reducing Agent in Advanced Nuclear Fuel Reprocessing (APOR Process)

N,N-Dimethylhydroxylamine is a preferred salt-free reductant for the co-reduction of Pu(IV) and Np(VI) in advanced PUREX processes . Its selection over alternatives like hydroxylamine nitrate (HAN) is driven by its high reduction rate constants and superior thermal stability in nitric acid media, which is a critical safety and performance metric in radiological environments [3].

Organocatalyst for Accelerated Morita-Baylis-Hillman (MBH) Reactions

The compound, typically as its hydrochloride salt, is employed as an organocatalyst to significantly increase the rate of the Morita-Baylis-Hillman reaction . This catalytic role is mechanistically distinct from its use as a stoichiometric reagent and leverages its electronic structure to lower the activation energy of the rate-limiting aldol step, offering a pathway to enhanced process efficiency in synthesizing densely functionalized alcohols [3].

Mechanistic Probe in Free Radical and Biological Oxidation Studies

Its unique ability to generate a stable nitroxide radical upon oxidation, with a lifetime exceeding one hour, makes N,N-dimethylhydroxylamine an ideal spin trap or mechanistic probe for studying radical-mediated processes in biological systems . This contrasts sharply with the unstable radicals from other hydroxylamines, enabling direct ESR studies that would otherwise require complex flow systems.

Model Compound for Structure-Activity Relationship (SAR) Studies in Toxicology

The compound's unique, mixed hematotoxicological profile (severe methemoglobin formation combined with specific enzyme inhibition patterns) establishes it as a critical tool for dissecting the structure-activity relationships of hydroxylamine derivatives . It serves as a key model compound for investigating mechanisms of oxidative stress and for comparative safety assessments of related chemicals.

Technical Documentation Hub

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